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molecular formula C7H5F2NS B2388922 2,6-Difluorobenzene-1-carbothioamide CAS No. 60230-33-3

2,6-Difluorobenzene-1-carbothioamide

Cat. No. B2388922
M. Wt: 173.18
InChI Key: CDNBRWKDBSHYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06015826

Procedure details

Into a 3 L three necked round bottom flask equipped with a mechanical stirrer, dry ice condenser, dropping funnel, and outlet to a trap filled with bleach was added pyridine (550 mL), 2,6-difluorobenzonitrile (208 g, 1.50 mol), triethylamine (202 g, 279 mL, 2.0 mol), and sodium sulfide hydrate (521 g, 2.17 mol-broken into pieces small enough to fit into the flask). The temperature of the stirred mixture was lowered to approximately 5° C. and to the slurry was added dropwise concentrated hydrochloric acid (143 g, 288 mL, 3.99 mol). An exotherm was noted and the rate of addition of the hydrochloric acid was such that the temperature of the reaction mixture did not exceed 25° C. for a total addition time of 75 min. The cooling bath was removed and the slurry was allowed to warm to RT and to stir over night. The mixture was poured into water (2 L) and was extracted with ether (3×500 mL). The ether layer was washed with dilute sulfuric acid, water, brine, dried (MgSO4), and the solvent removed in vacuo to give 232 grams of crude product. The starting material was removed from the product via kugelrohr distillation to give 197 g (76%) of 2,6-difluorobenzenethioamide. This material was used without further purification.
[Compound]
Name
three
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
288 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
208 g
Type
reactant
Reaction Step Four
Quantity
279 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
550 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].C(N(CC)CC)C.O.[S-2:19].[Na+].[Na+].Cl>N1C=CC=CC=1>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4](=[S:19])[NH2:5] |f:2.3.4.5|

Inputs

Step One
Name
three
Quantity
3 L
Type
reactant
Smiles
Step Two
Name
Quantity
288 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
208 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
279 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[S-2].[Na+].[Na+]
Name
Quantity
550 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled with bleach
CUSTOM
Type
CUSTOM
Details
was lowered to approximately 5° C. and to the slurry
CUSTOM
Type
CUSTOM
Details
did not exceed 25° C. for a total addition time of 75 min
Duration
75 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
The mixture was poured into water (2 L)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (3×500 mL)
WASH
Type
WASH
Details
The ether layer was washed with dilute sulfuric acid, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give 232 grams of crude product
CUSTOM
Type
CUSTOM
Details
The starting material was removed from the product via kugelrohr distillation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 197 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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